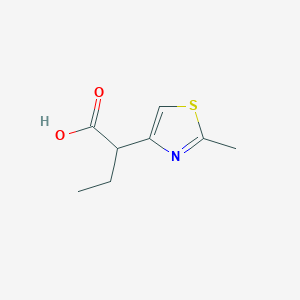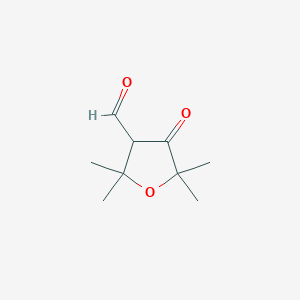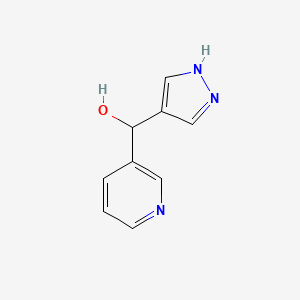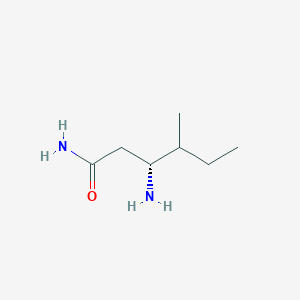![molecular formula C22H25NO4 B13298778 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13298778.png)
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is a chiral amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the field of solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a coupling additive like HOBt (1-hydroxybenzotriazole).
Major Products
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides or peptide fragments.
Scientific Research Applications
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, which are crucial for studying protein function and structure. In medicine, peptides synthesized using this compound can be used in drug development and as therapeutic agents. In industry, it is used in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the peptide bond formation. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-({[(tert-Butoxycarbonyl)amino]-4-methylhexanoic acid: Another amino acid derivative used in peptide synthesis, but with a different protecting group (Boc).
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-ethylhexanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid lies in its specific chiral configuration and the use of the Fmoc group, which provides a balance between stability during synthesis and ease of removal during deprotection. This makes it particularly valuable in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14?,20-/m1/s1 |
InChI Key |
VHZUUIWBAYOCDD-YBMSBYLISA-N |
Isomeric SMILES |
CCC(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dicyclopropylmethyl)amino]butan-2-ol](/img/structure/B13298709.png)
![1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13298713.png)
amine](/img/structure/B13298718.png)



![1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298755.png)





![4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13298792.png)
